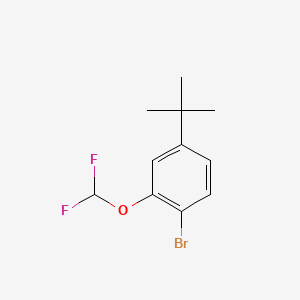
1-Bromo-4-(t-butyl)-2-(difluoromethoxy)benZene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C11H13BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a tert-butyl group, and a difluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-4-(tert-butyl)benzene.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyl ether, under basic conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Using techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The difluoromethoxy group can be reduced to form a methoxy group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Formation of substituted benzene derivatives.
Oxidation Products: Formation of alcohols or ketones.
Reduction Products: Formation of methoxy-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene involves:
Molecular Targets: The compound can interact with various molecular targets, such as enzymes or receptors, depending on its functional groups.
Pathways Involved: The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Bromo-4-(tert-butyl)benzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
1-Bromo-2-(difluoromethoxy)benzene: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-(tert-Butyl)-2-(difluoromethoxy)benzene: Lacks the bromine atom, altering its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene is unique due to the presence of both the tert-butyl and difluoromethoxy groups, which impart distinct steric and electronic effects, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C11H13BrF2O |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
1-bromo-4-tert-butyl-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H13BrF2O/c1-11(2,3)7-4-5-8(12)9(6-7)15-10(13)14/h4-6,10H,1-3H3 |
InChI Key |
OEDCXOAETSJUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















